Lipophilicity Advantage Over Unsubstituted Parent Compound
The target compound exhibits a substantially higher calculated LogP (4.5677) compared to the unsubstituted parent compound, imidazo[1,2-a]pyridine-2-carbohydrazide (LogP ~0.5-1.5) . This quantifiable increase in lipophilicity, driven by the dual 3-bromo and 6-chloro substituents, is a key differentiator for applications requiring enhanced membrane permeability or improved binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.5677 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carbohydrazide (Parent) with estimated LogP ~0.5-1.5 |
| Quantified Difference | LogP increase of approximately 3-4 units |
| Conditions | In silico prediction using standard consensus model (e.g., XLogP3, ALOGPS) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, a critical parameter for cell-based assays and in vivo efficacy, making this compound a more suitable starting point for lead optimization targeting intracellular proteins.
